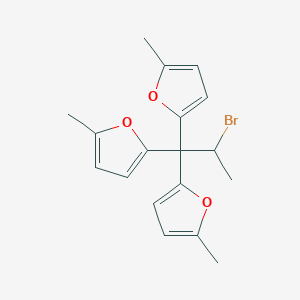
2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is a complex organic compound characterized by the presence of a brominated propane core linked to three 2-methylfuran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-bromopropane with 2-methylfuran under specific conditions. One common method involves the use of a base such as sodium or potassium hydroxide in an ethanol solvent, followed by heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The furan rings can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the furan rings can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran): A similar compound with methyl groups at different positions on the furan rings.
1-Bromopropane: A simpler brominated propane derivative used as a solvent.
Uniqueness
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87688-71-9 |
|---|---|
Fórmula molecular |
C18H19BrO3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-[2-bromo-1,1-bis(5-methylfuran-2-yl)propyl]-5-methylfuran |
InChI |
InChI=1S/C18H19BrO3/c1-11-5-8-15(20-11)18(14(4)19,16-9-6-12(2)21-16)17-10-7-13(3)22-17/h5-10,14H,1-4H3 |
Clave InChI |
YYHDOZBYILEIAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC=C(O2)C)(C3=CC=C(O3)C)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


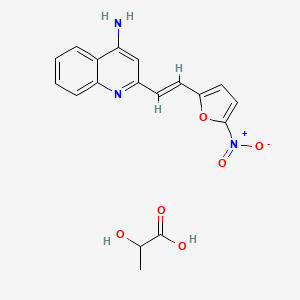
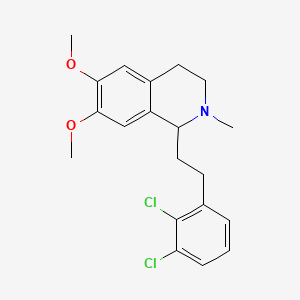


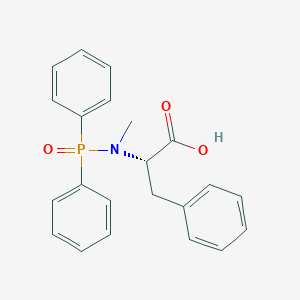

![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
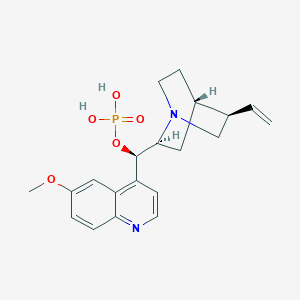
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)


![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
